molecular formula C9H7NO3S B13982759 Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- CAS No. 5435-62-1

Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)-

Cat. No.: B13982759
CAS No.: 5435-62-1
M. Wt: 209.22 g/mol
InChI Key: NLGOHSDNHHRIEA-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- is an organic compound with a unique structure that includes a benzoic acid core substituted with a hydroxyl group at the 2-position and a thiocyanatomethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-hydroxy-5-methylbenzoic acid with thiocyanate under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes used in laboratory settings are scaled up for industrial applications, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thiocyanatomethyl group can be reduced to form thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiocyanatomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzoquinones, while reduction of the thiocyanatomethyl group can produce thiols or amines.

Scientific Research Applications

Benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the thiocyanatomethyl group can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid (2-Hydroxybenzoic Acid): Similar structure but lacks the thiocyanatomethyl group.

    4-Hydroxybenzoic Acid: Hydroxyl group at the 4-position instead of the 2-position.

    2,3-Dihydroxybenzoic Acid: Additional hydroxyl group at the 3-position.

    3,4-Dihydroxybenzoic Acid (Protocatechuic Acid): Hydroxyl groups at the 3- and 4-positions.

    3,4,5-Trihydroxybenzoic Acid (Gallic Acid): Three hydroxyl groups at the 3-, 4-, and 5-positions.

Uniqueness

The presence of the thiocyanatomethyl group in benzoic acid, 2-hydroxy-5-(thiocyanatomethyl)- distinguishes it from other benzoic acid derivatives. This unique functional group imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5435-62-1

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

2-hydroxy-5-(thiocyanatomethyl)benzoic acid

InChI

InChI=1S/C9H7NO3S/c10-5-14-4-6-1-2-8(11)7(3-6)9(12)13/h1-3,11H,4H2,(H,12,13)

InChI Key

NLGOHSDNHHRIEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CSC#N)C(=O)O)O

Origin of Product

United States

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